molecular formula C14H22ClN3 B1400148 4-((6-Chloropyridazin-3-yl)methyl)-1-isopropylazepane CAS No. 1361114-45-5

4-((6-Chloropyridazin-3-yl)methyl)-1-isopropylazepane

Cat. No. B1400148
M. Wt: 267.8 g/mol
InChI Key: CWUVXVKMUNWULQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about the class of compounds it belongs to and its relevance in various fields such as medicine, industry, or research.



Synthesis Analysis

This involves a detailed explanation of how the compound is synthesized, including the starting materials, reagents, and conditions required for the reaction. It may also discuss the yield and purity of the product.



Molecular Structure Analysis

This involves determining the 3D structure of the molecule using techniques such as X-ray crystallography or NMR spectroscopy. The analysis would discuss the bond lengths and angles, the presence of any functional groups, and how these factors might influence the properties and reactivity of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions required for the reaction, the mechanism of the reaction, and the products formed.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and stability under different conditions. It may also discuss the compound’s reactivity with common reagents.


Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Novel Derivatives: A study by Abubshait (2007) focused on synthesizing novel indolylpyridazinone derivatives, which involved reactions with chloropyridazine derivatives, including those similar to 4-((6-Chloropyridazin-3-yl)methyl)-1-isopropylazepane. These compounds showed antibacterial activity.

Structural Analysis and Synthesis

  • Structure and Synthesis of Pyridazine Analogs: Research by Sallam et al. (2021) on pyridazine analogs, similar to the chemical , detailed the synthesis process and analyzed the structure using various techniques, such as XRD and DFT calculations.

Reactivity Studies

  • Investigation of Reactivity with Nucleophiles: A study from 1976 by Adembri et al. explored the reactivity of compounds closely related to 4-((6-Chloropyridazin-3-yl)methyl)-1-isopropylazepane with various nucleophiles, providing insights into its chemical behavior.

Corrosion Inhibition

  • Inhibition of Steel Corrosion: A 2017 study by Mashuga et al. examined pyridazine derivatives, including chloropyridazine variants, for their effectiveness in inhibiting steel corrosion, indicating potential industrial applications.

Antimicrobial and Antitumor Properties

  • Cytotoxic and Antimicrobial Activities: Research conducted by Mamta et al. (2019) synthesized a series of chloropyridazin-3-yl derivatives and evaluated their cytotoxic and antimicrobial activities, suggesting potential medical applications.

Surface Protection

  • Surface Protection for Mild Steel: A study in 2018 by Olasunkanmi et al. investigated chloropyridazine derivatives for their capacity to protect mild steel surfaces, again highlighting potential industrial applications.

Safety And Hazards

This section would discuss any risks associated with handling or using the compound, as well as appropriate safety precautions. It may also discuss the compound’s environmental impact.


Future Directions

This would discuss potential areas for future research. For example, if the compound has medicinal properties, it might discuss the need for clinical trials. Or if the compound has interesting chemical properties, it might suggest potential applications in industry or materials science.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information may not be available. If you have any other questions or need information on a different topic, feel free to ask!


properties

IUPAC Name

4-[(6-chloropyridazin-3-yl)methyl]-1-propan-2-ylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClN3/c1-11(2)18-8-3-4-12(7-9-18)10-13-5-6-14(15)17-16-13/h5-6,11-12H,3-4,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWUVXVKMUNWULQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCC(CC1)CC2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((6-Chloropyridazin-3-yl)methyl)-1-isopropylazepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((6-Chloropyridazin-3-yl)methyl)-1-isopropylazepane
Reactant of Route 2
Reactant of Route 2
4-((6-Chloropyridazin-3-yl)methyl)-1-isopropylazepane
Reactant of Route 3
Reactant of Route 3
4-((6-Chloropyridazin-3-yl)methyl)-1-isopropylazepane
Reactant of Route 4
Reactant of Route 4
4-((6-Chloropyridazin-3-yl)methyl)-1-isopropylazepane
Reactant of Route 5
Reactant of Route 5
4-((6-Chloropyridazin-3-yl)methyl)-1-isopropylazepane
Reactant of Route 6
4-((6-Chloropyridazin-3-yl)methyl)-1-isopropylazepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.